Naphtho[2,3-d]thiazole
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Overview
Description
Naphtho[2,3-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,3-d]thiazole can be synthesized through various methods. One common approach involves the reaction of 2-(methylsulfinyl)this compound-4,9-dione with different amines, such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine. These reactions typically yield tricyclic this compound-4,9-dione compounds in moderate-to-good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis often involves scalable reactions using readily available starting materials and reagents, ensuring that the process can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-4,9-dione.
Substitution: Substitution reactions with different amines can produce a range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include amines such as benzylamine, morpholine, thiomorpholine, piperidine, and 4-methylpiperazine. Reaction conditions often involve moderate temperatures and the use of solvents like acetic acid .
Major Products
The major products formed from these reactions are tricyclic this compound-4,9-dione derivatives, which exhibit unique photophysical properties and antimicrobial activities .
Scientific Research Applications
Naphtho[2,3-d]thiazole has several scientific research applications:
Mechanism of Action
The antimicrobial activity of naphtho[2,3-d]thiazole derivatives, such as 2-(piperazin-1-yl)this compound-4,9-dione, is primarily due to their ability to inhibit DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell disruption and death . The compound is taken up by microbial cells, resulting in hollowed-out bacterial cytoplasms without disintegration of the bacterial membrane .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]thiazole: Another naphthalene-thiazole fused compound with similar structural properties.
Naphtho[2,3-d]oxazole: A related compound with an oxazole ring instead of a thiazole ring.
Thiopyrano[2,3-d]thiazole: A compound with a thiopyrano ring fused to a thiazole ring.
Uniqueness
Naphtho[2,3-d]thiazole is unique due to its extended π-conjugated system, which imparts distinct photophysical properties, such as fluorescence in both solution and solid states . Additionally, its antimicrobial activity against resistant bacterial strains highlights its potential as a therapeutic agent .
Properties
CAS No. |
269-24-9 |
---|---|
Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
benzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-7H |
InChI Key |
HJLDPBXWNCCXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=CS3 |
Origin of Product |
United States |
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